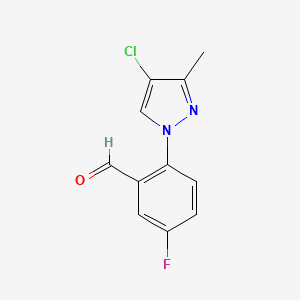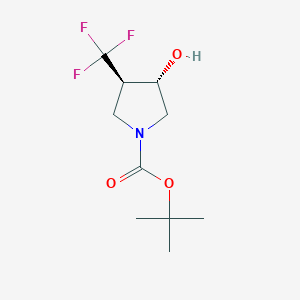![molecular formula C12H15N B13628089 (2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)
(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine is a spirocyclic amine compound known for its unique structural features. The compound consists of a cyclopropane ring fused to an indene moiety, creating a rigid and constrained molecular framework. This structural rigidity often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of an indene derivative with a cyclopropane precursor under specific conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and amination processes efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted spirocyclic amines. These products often retain the core spirocyclic structure, which is crucial for their unique properties .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it an ideal candidate for studying conformational effects in chemical reactions .
Biology
The compound has been investigated for its potential as a ligand in biological systems. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical research .
Medicine
In medicine, derivatives of this compound have shown promise as inhibitors of specific enzymes, such as lysine-specific demethylase 1 (LSD1). These inhibitors have potential therapeutic applications in treating certain cancers and other diseases .
Industry
In the industrial sector, (2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine is used in the development of new materials with unique mechanical and chemical properties. Its rigid structure contributes to the stability and performance of these materials .
Mecanismo De Acción
The mechanism of action of (2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine involves its interaction with specific molecular targets. For example, as an LSD1 inhibitor, the compound binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic effects in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Tranylcypromine: A known LSD1 inhibitor with a similar spirocyclic structure.
Cyclopropane derivatives: Compounds with cyclopropane rings that exhibit similar rigidity and chemical properties.
Uniqueness
What sets (2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine apart from similar compounds is its specific combination of the cyclopropane and indene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C12H15N |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-ylmethanamine |
InChI |
InChI=1S/C12H15N/c13-8-10-7-12(10)6-5-9-3-1-2-4-11(9)12/h1-4,10H,5-8,13H2 |
Clave InChI |
HQMCNIGJEVYPGW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC2CN)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


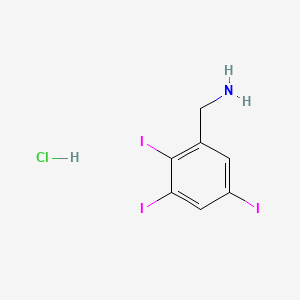
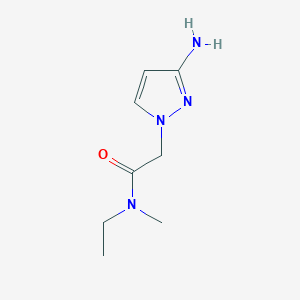
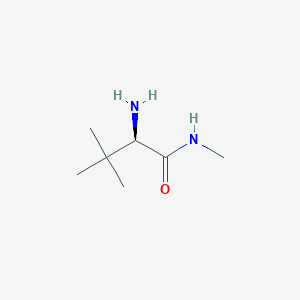
![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
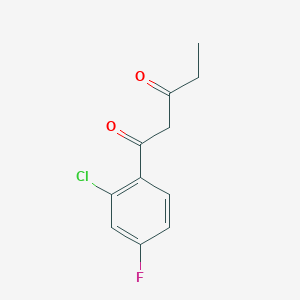
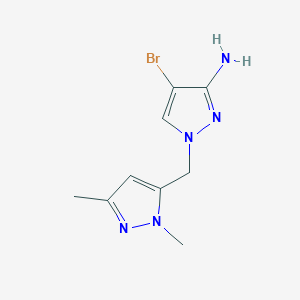
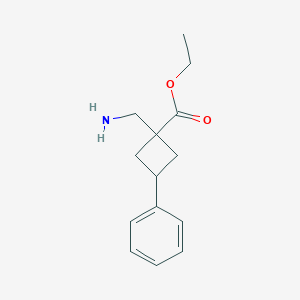
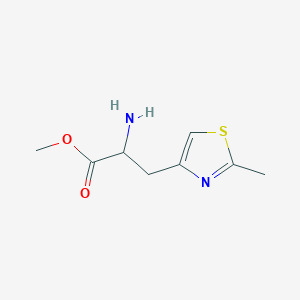
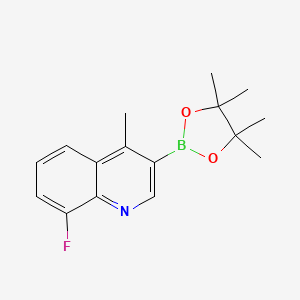
![Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)
